![molecular formula C12H16ClNO B1362116 Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- CAS No. 24087-45-4](/img/structure/B1362116.png)
Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-
Vue d'ensemble
Description
“Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used by medicinal chemists in drug discovery . The compound also contains a chlorophenoxy group, which is a type of ether that contains a chlorine atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis method for “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” was not found in the available resources.Molecular Structure Analysis
The molecular structure of “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” is characterized by a pyrrolidine ring and a chlorophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidines are crucial heterocyclic organic compounds with various biological effects, and their chemistry is vital for modern science. They are utilized in medicine, industry (as dyes or agrochemical substances), and in [3+2] cycloaddition reactions for synthesizing compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022). Additionally, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound involving pyrrolidine, has been determined, showcasing its monoclinic space group and other structural details, highlighting its importance in crystallography and material science (Hu Yang, 2009).
Catalysis and Chemical Reactions
Pyrrolidine derivatives have been synthesized through various chemical reactions, such as microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, showcasing their utility in organic synthesis and potential in pharmaceuticals (Vargas et al., 2012). Complexes of seleno and thio derivatives of pyrrolidine with Ru(II), Pd(II), and Pt(II) have been explored as catalysts for organic reactions, indicating their potential in catalysis and material science (Singh et al., 2009).
Organic Synthesis and Medicinal Chemistry
Pyrrolidines and their derivatives have been synthesized for various applications, including the creation of pyrrolidine-1-sulfonylarene derivatives, showcasing their importance in organic synthesis and potential in drug discovery (Smolobochkin et al., 2017). Additionally, pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives have been synthesized, indicating their significance in the development of new organic compounds (Lu & Shi, 2007).
Molecular Structure and Characterization
The compound ethyl 4′-ethenyl-2′-oxo-4-phenyl-2-(3,4,5-trimethoxyphenyl)spiro[pyrrolidine-3,3′-indoline]-5-carboxylate monohydrate has been characterized, indicating the significance of pyrrolidine derivatives in understanding molecular structures and interactions (Sathyanarayanan et al., 2008).
Safety And Hazards
The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . Specific safety measures should be taken when handling this compound, including using only outdoors or in a well-ventilated area, wearing protective clothing, and avoiding breathing the dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions for the research and development of “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” and other pyrrolidine derivatives are promising. The pyrrolidine scaffold is versatile and can be used to design new compounds with different biological profiles . The ongoing research in this field is expected to lead to the discovery of new biologically active compounds for the treatment of various human diseases .
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYRJDDYCBIJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357808 | |
| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |
CAS RN |
24087-45-4 | |
| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



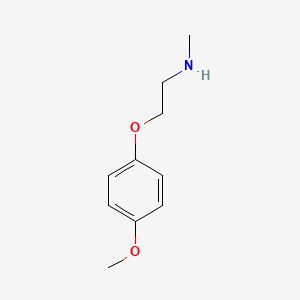
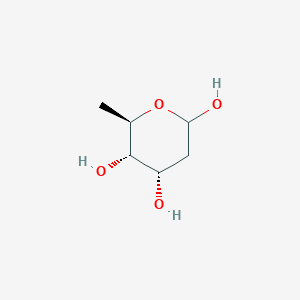
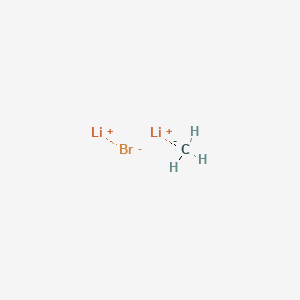
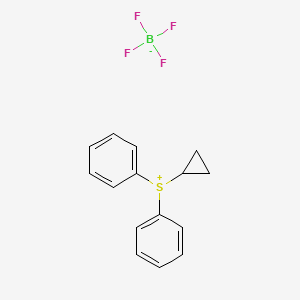


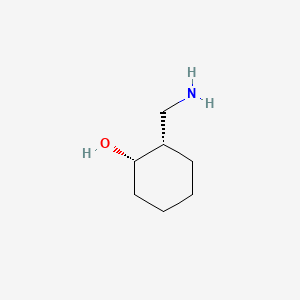
![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)
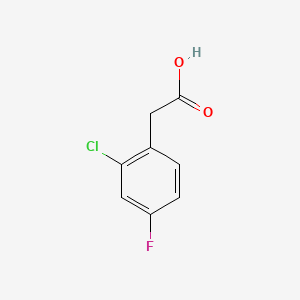
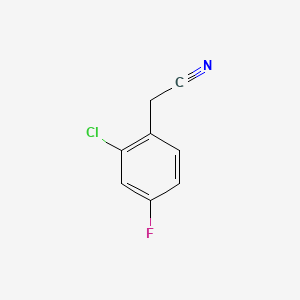
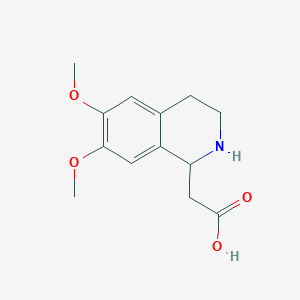
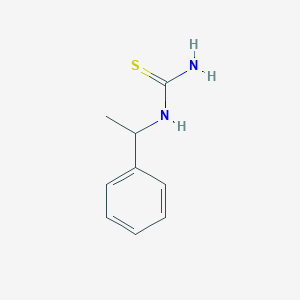
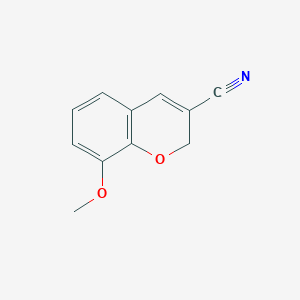
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)